1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Description
1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related structures have been synthesized and evaluated for their biological activities, including as selective COX-2 inhibitors. This research found that substituents such as methoxy, methyl, and fluoro on adjacent phenyl rings significantly impact the COX-2 inhibitory activity. Some compounds in this series demonstrated excellent in vivo activity in inflammation models, suggesting potential therapeutic applications for inflammatory conditions (Singh et al., 2004).
Molecular Structure and Docking Simulations
Studies on molecular structure using X-ray diffraction and docking simulations have been carried out on compounds structurally similar to 1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. These studies provide insight into the compound's conformation and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Sagar et al., 2017).
Antimicrobial and Antitubercular Potential
Novel pyrazole derivatives containing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis enzymes indicate the potential of these compounds as antitubercular agents, with some compounds showing significant activity against bacterial strains, highlighting their potential in addressing antimicrobial resistance (Shingare et al., 2022).
Sulfonamides and Antibacterial Activity
The synthesis and evaluation of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate structurally related to the compound of interest, have demonstrated good yields and potent antimicrobial activity. These studies contribute to the understanding of the structure-activity relationship and the development of new antibacterial agents (Janakiramudu et al., 2017).
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-14-8-9-15(24(25)26)13-19(14)29(27,28)23-12-11-22-10-4-7-18(22)20(23)16-5-2-3-6-17(16)21/h2-10,13,20H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKYQXKGOBMLSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.